

Quantitative Data on Glutamine Pharmacokinetics

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Compound Focus: DL-Glutamine

CAS No.: 56-85-9

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The table below summarizes key pharmacokinetic parameters from recent studies, which are essential for designing a bioequivalence study [1] [2].

Species / Subject	Dose	C _{max}	T _{max} (h)	t _{1/2} (h)	AUC	Analysis Method
Human (SCD patients & healthy volunteers) [1]	0.1, 0.3 g/kg (twice daily), 0.6 g/kg (once daily)	Dose-normalized C _{max} decreased with higher doses	Rapid absorption	Rapid elimination (no accumulation)	Baseline concentration unchanged	Ion Exchange Chromatography
Beagle Dogs [2]	120, 240, 360 mg/kg (single)	Linear relationship with dose	~0.33 - 0.5	~1.3 - 1.8	Linear relationship with dose	UPLC-MS/MS

Species / Subject	Dose	C _{max}	T _{max} (h)	t _{1/2} (h)	AUC	Analysis Method
Beagle Dogs (multiple dose) [2]	240 mg/kg, twice daily for 7 days	No significant difference vs. single dose	No significant difference vs. single dose	No significant difference vs. single dose	No significant difference vs. single dose	UPLC-MS/MS

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited above, which can be adapted for a **DL-glutamine** bioequivalence study.

1. Population Pharmacokinetic Study in Humans [1]

- **Study Design:** Open-label, dose-ascending trial. Participants received three ascending oral doses over three weeks.
- **Sample Collection:** Blood samples were collected at baseline and at 0.17, 0.33, 0.5, 0.67, 0.83, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours after dosing.
- **Bioanalysis:** Plasma L-glutamine concentrations were quantified using a **Clinical Laboratory Improvement Amendments (CLIA)-certified ion exchange chromatography method**.
- **Data Analysis:** A population pharmacokinetic model was developed using non-linear mixed-effects modeling. A one-compartment model with first-order kinetics best described the data.

2. Single/Multiple-Dose PK and Bioanalytical Method in Beagles [2]

- **Study Design:** Twenty-four beagles were randomly assigned to receive single low, medium, or high doses of glutamine tablets. A multiple-dose study was also conducted.
- **Sample Collection:** Blood samples were collected at similar time points to the human study. Plasma was separated by centrifugation and stored at -80°C.
- **Bioanalysis (UPLC-MS/MS):**
 - **Chromatography:** Waters Acquity UPLC BEH Amide column (100 mm x 2.0 mm, 1.7 µm). Mobile phase: (A) 40 mmol/L ammonium formate (pH=3.0), (B) acetonitrile. Flow rate: 0.4 mL/min.
 - **Mass Spectrometry:** ESI positive ion mode; MRM transitions for Gln: **m/z 147.2 > 84** and **147.2 > 130**.

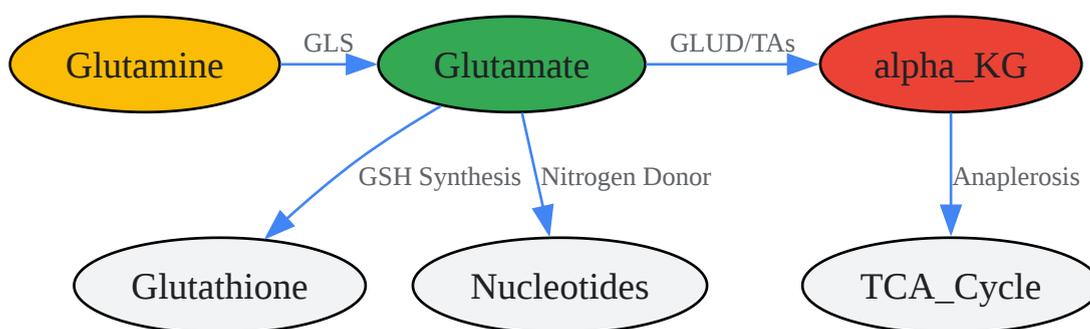
- **Data Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis.

3. LC-MS/MS Method for Quantification [3]

- **Chromatography:** ChromCore HILIC-Amide column (3 μ m, 2.1x100mm). Mobile phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile. Flow rate: 0.4 mL/min.
- **Mass Spectrometry:** ESI positive ion mode; MRM mode. Key settings: ion spray voltage **3500 V**, ion transfer tube temperature **350°C**.

Glutamine Metabolic Pathway

Understanding the metabolic pathway is crucial as it influences the disposition and potential active metabolites of a glutamine product. The following diagram maps the core metabolism of glutamine.



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Key Assessment Considerations for DL-Glutamine

When designing a bioequivalence assessment for **DL-glutamine**, consider these specific points derived from the research:

- **Enantiomeric Specificity:** **DL-glutamine** is a racemic mixture of D- and L- forms [4]. Since the L-form is the physiologically active enantiomer [1] [5], your bioanalytical method **must be enantiomer-selective** to accurately assess the pharmacokinetics of each form separately. Standard LC-MS/MS methods may require chiral chromatography.
- **Non-Linear Pharmacokinetics:** The human study indicated **capacity-limited, non-linear pharmacokinetics** for L-glutamine, with dose-normalized C_{max} decreasing at higher doses [1]. This means bioequivalence studies should be conducted at a therapeutically relevant and well-justified dose.

- **Endogenous Baseline:** Glutamine is an endogenous compound. To accurately measure drug-derived exposure, study designs must account for baseline levels, typically by **subtracting the pre-dose concentration** from all post-dose measurements [2].
- **Alternative Forms:** Glutamine peptides (e.g., alanyl-glutamine) are more stable and soluble than free glutamine and are often used in nutritional and clinical formulations [6]. If comparing different product types, ensure the bioequivalence criteria and analytical methods are appropriate for the specific molecule being measured.

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